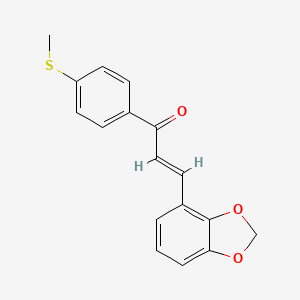
Mao-B-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mao-B-IN-14 is a compound that acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease, as it helps to maintain higher levels of these neurotransmitters in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-14 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route often starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards MAO-B . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening techniques and automated synthesis processes to optimize yield and purity. The use of advanced molecular docking and computational methods can also aid in the efficient design and production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Mao-B-IN-14 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2-one derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
Mao-B-IN-14 has a wide range of scientific research applications, including:
Mecanismo De Acción
Mao-B-IN-14 exerts its effects by inhibiting the activity of monoamine oxidase B. This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, this compound increases the synaptic availability of these neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases . The molecular targets involved include the active site of the MAO-B enzyme, where this compound binds and prevents the enzyme from catalyzing the oxidation of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another selective MAO-B inhibitor with neuroprotective properties.
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), used primarily as an antidepressant.
Uniqueness of Mao-B-IN-14
This compound is unique due to its high selectivity towards monoamine oxidase B and its potential for fewer side effects compared to other MAO-B inhibitors. Its quinolin-2-one scaffold plays a key role in its selectivity and potency .
Propiedades
Fórmula molecular |
C17H14O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(E)-3-(1,3-benzodioxol-4-yl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14O3S/c1-21-14-8-5-12(6-9-14)15(18)10-7-13-3-2-4-16-17(13)20-11-19-16/h2-10H,11H2,1H3/b10-7+ |
Clave InChI |
GKDHWOUMCGRQHR-JXMROGBWSA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)C(=O)/C=C/C2=C3C(=CC=C2)OCO3 |
SMILES canónico |
CSC1=CC=C(C=C1)C(=O)C=CC2=C3C(=CC=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
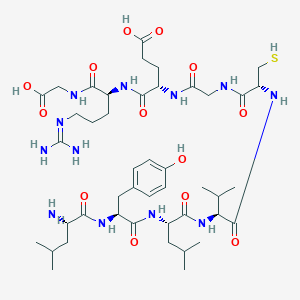
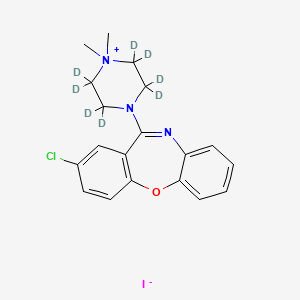
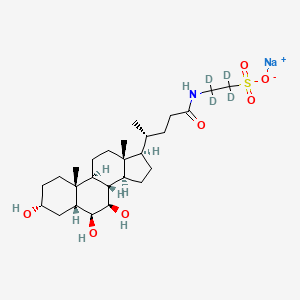
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)

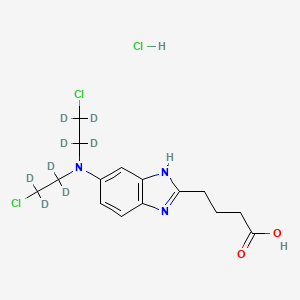

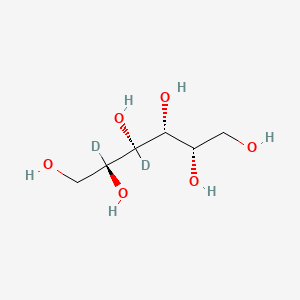
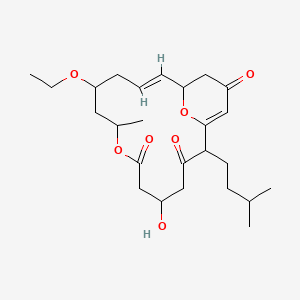
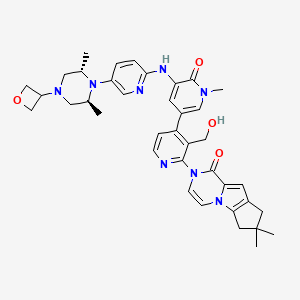

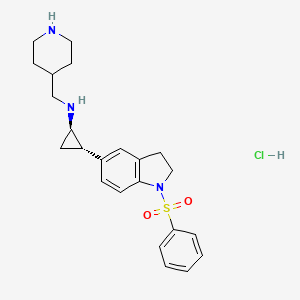
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
